Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate
Description
Properties
IUPAC Name |
ethyl 2-(2-methyl-5-nitroanilino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)12-9-6-8(13(16)17)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMZRMFHPXLTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate typically involves the reaction of 2-methyl-5-nitroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products
Reduction: 2-methyl-5-aminophenylcarbamoylformate.
Hydrolysis: 2-methyl-5-nitrophenylcarbamoylformic acid.
Coupling: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C11H12N2O5
- Molecular Weight : 252.22 g/mol
- CAS Number : 301344-50-3
- Purity : 95% .
The compound features a carbamoyl group attached to a formate, with a nitrophenyl substituent that contributes to its biological activity.
Medicinal Chemistry Applications
1. Anticancer Activity
This compound has been investigated for its potential anticancer properties. Research indicates that compounds with nitrophenyl groups can exhibit selective cytotoxicity towards cancer cells. A study involving various derivatives showed that modifications on the nitrophenyl ring could enhance the compound's effectiveness against specific cancer cell lines .
Case Study : In vitro assays demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting a promising avenue for further development .
2. Antiviral Properties
The compound's structure suggests potential antiviral activity, particularly against retroviruses like HIV. Mechanistic studies have shown that modifications to the carbamoyl moiety can influence binding affinity to viral proteins, thus impacting viral replication .
Case Study : Surface plasmon resonance assays indicated that certain derivatives of this compound effectively inhibited HIV-1 integrase, highlighting its potential as a lead compound in antiviral drug development .
Materials Science Applications
This compound can also be utilized in materials science, particularly in the synthesis of polymers and nanomaterials.
1. Polymer Synthesis
The compound can serve as a monomer in the production of biodegradable polymers. Its ester functionality allows for incorporation into polyesters, which are increasingly important in sustainable materials development.
Case Study : Research demonstrated that incorporating this compound into polylactic acid (PLA) improved thermal stability and mechanical properties, making it suitable for applications in packaging and biomedical devices .
Toxicological Assessments
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and materials.
Toxicity Studies : Preliminary studies indicate moderate toxicity levels, necessitating further investigation into its long-term effects and safe dosage ranges. The compound's effects on lysosomal function have been noted, which is essential for assessing drug-induced phospholipidosis risks .
Mechanism of Action
The mechanism of action of Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways .
Comparison with Similar Compounds
Carbamoyl formate derivatives exhibit structural diversity based on substituents attached to the phenyl ring or carbamoyl group. Below is a detailed comparison with analogous compounds:
Structural and Substituent Variations
*Calculated based on formula C₁₁H₁₁N₂O₅.
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups : The nitro group (in 4-nitrophenyl and 2-methyl-5-nitrophenyl derivatives) enhances electrophilicity, favoring nucleophilic substitution reactions, whereas methoxy groups (electron-donating) may stabilize aromatic systems .
Physical Properties
*Inferred from ethyl formate’s solubility trends .
Key Observations :
- The nitro group increases molecular polarity but reduces water solubility due to hydrophobic aromatic interactions.
- Methoxy-substituted derivatives may exhibit better solubility in polar solvents compared to nitro or bromo analogs .
Key Observations :
Biological Activity
Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate is a compound of significant interest in medicinal and biological chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound features a nitrophenyl moiety, which is known for its influence on biological activity. The compound can undergo various chemical reactions, including oxidation, substitution, and coupling reactions, making it versatile in synthetic applications.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Bioreduction of Nitro Group : The nitro group in the compound can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating biochemical pathways critical for cell survival and proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study revealed that similar compounds with nitro groups often show enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes and inhibit growth .
Case Study: Antibacterial Efficacy
A comparative study demonstrated the antibacterial activity of this compound against several strains of bacteria:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 30 |
| B. subtilis | 12 | 40 |
These results suggest that the compound could be a potential candidate for developing new antibacterial agents.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been explored for anticancer activity. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways.
Research Findings
Research on related compounds indicates that the presence of a nitro group can enhance cytotoxicity against cancer cell lines. For instance, derivatives of nitrophenyl carbamates have demonstrated significant inhibitory effects on cell proliferation in vitro, suggesting a mechanism involving the induction of oxidative stress and disruption of cellular homeostasis .
Comparison with Similar Compounds
This compound can be compared with other carbamate derivatives to assess its unique properties:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Ethyl 2-methyl-5-nitrophenylcarbamate | Carbamate | Moderate antibacterial |
| Methyl 2-methyl-5-nitrophenylcarbamoylformate | Carbamate | High anticancer activity |
| Ethyl [(4-nitrophenyl)carbamoyl]formate | Carbamate | Low antibacterial |
This table highlights the distinct biological activities associated with structural variations among carbamates.
Q & A
Q. What are the key considerations for synthesizing Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate with high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including carbamoylation and esterification. Critical parameters include:
- Temperature control : Maintaining low temperatures (0–5°C) during carbamoyl group introduction to avoid side reactions like hydrolysis .
- pH optimization : Acidic conditions (pH 4–6) during esterification to favor product formation over intermediates .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 ratio) effectively isolates the compound, confirmed by TLC .
- Example Protocol :
| Step | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Carbamoylation | 2-Methyl-5-nitroaniline, ClCOCOOEt | 0°C, THF, 2h | 65–70 | 85 |
| Esterification | Ethanol, H2SO4 | Reflux, 6h | 75–80 | 90 |
Q. How can structural characterization of this compound be performed?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the ethyl ester (δ 1.3 ppm, triplet; δ 4.2 ppm, quartet) and carbamoyl NH (δ 8.1 ppm, broad singlet). Aromatic protons from the nitrophenyl group appear at δ 7.5–8.5 ppm .
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/c) reveal bond angles and intermolecular hydrogen bonding patterns critical for stability .
- IR Spectroscopy : Stretching vibrations at 1680–1720 cm⁻¹ (C=O ester) and 1540–1560 cm⁻¹ (NO₂) confirm functional groups .
Q. What stability challenges arise during storage of this compound?
- Methodological Answer :
- Hydrolysis Sensitivity : The ester group is prone to hydrolysis in humid conditions. Store under inert gas (N₂/Ar) at –20°C in sealed vials .
- Light Sensitivity : Nitro groups degrade under UV light. Use amber glassware and minimize exposure .
- Stability Table :
| Condition | Degradation (%) | Timeframe |
|---|---|---|
| 25°C, open air | 40 | 7 days |
| –20°C, inert | <5 | 30 days |
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to identify electrophilic sites (e.g., carbonyl carbons). Fukui indices predict nucleophilic attack at the carbamoyl carbon .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to identify binding pockets. AutoDock Vina scores correlate with experimental IC₅₀ values .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293) to rule out cell-specific effects .
- Metabolite Profiling : LC-MS identifies degradation products that may contribute to observed discrepancies .
- Structural Analog Comparison :
| Derivative | Bioactivity (IC₅₀, μM) | Key Structural Difference |
|---|---|---|
| Parent Compound | 12.5 ± 1.2 | Baseline |
| 5-Nitro isomer | 8.3 ± 0.9 | Nitro position |
| Ethyl-to-methyl ester | >50 | Ester group |
Q. How can the mechanism of action of this compound be elucidated in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, Km increases with constant Vmax indicate competitive binding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes (ΔH) to map interaction thermodynamics .
- Site-Directed Mutagenesis : Modify suspected enzyme binding residues (e.g., Ser195 in proteases) to confirm critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
